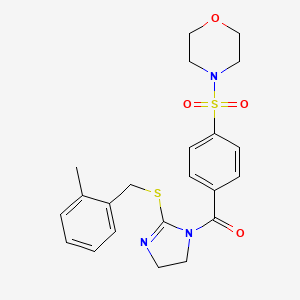
(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C22H25N3O4S2 and its molecular weight is 459.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone is a complex organic molecule characterized by a thioether linkage, an imidazole ring, and a ketone moiety. Its potential biological activities have garnered attention in various fields including pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H20N2OS, and it has a molecular weight of 324.44 g/mol. The structural features include:
- Thioether Group : Contributes to the compound's reactivity and potential interactions with biological targets.
- Imidazole Ring : Known for its role in various biological processes and interactions with enzymes.
- Ketone Moiety : Often involved in biological activity through its electrophilic nature.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Antimicrobial Activity : Compounds containing imidazole rings have been shown to possess antibacterial properties.
- Anticancer Properties : Some derivatives have demonstrated inhibitory effects on cancer cell proliferation.
- Enzyme Inhibition : The compound may interact with specific enzymes, potentially serving as an inhibitor.
Comparative Biological Activity
A comparative analysis with structurally similar compounds reveals the unique potential of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylimidazole | Imidazole ring, methyl group | Antimicrobial |
| Benzothiazole Derivatives | Thiazole ring, various substituents | Anticancer |
| 4-Thiazolidinones | Thiazolidine ring, carbonyl group | Antidiabetic |
The combination of the thioether and imidazole functionalities in this compound may confer distinct pharmacological profiles compared to other derivatives.
The mechanism of action involves interaction with biological macromolecules such as proteins and enzymes. The thioether and imidazole moieties can modulate enzyme activities or receptor functions, leading to therapeutic effects. Specific pathways affected may include those involved in cell signaling and metabolic processes .
Case Studies
Several studies have explored the biological activity of similar compounds:
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of related thioether compounds against various bacterial strains, reporting minimum inhibitory concentrations (MIC) as low as 50 μg/mL for effective compounds .
- Anticancer Activity : Research on benzothiazole derivatives indicated significant antiproliferative effects in human cancer cell lines (e.g., MDA-MB-231 breast cancer cells), highlighting the potential for developing new anticancer agents .
- Enzyme Inhibition : Inhibitory assays conducted on MAO isoenzymes demonstrated that certain thioether-containing compounds exhibited IC50 values indicative of potent inhibition, suggesting possible applications in treating neurological disorders .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Thioether Linkage : Reaction between 2-methylbenzyl chloride and sodium thiolate.
- Imidazole Ring Formation : Cyclization involving a carbonyl compound.
- Final Coupling : Combining intermediates under controlled conditions to yield the final product.
Optimizing reaction conditions can enhance yields and reduce synthesis time.
Properties
IUPAC Name |
[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-17-4-2-3-5-19(17)16-30-22-23-10-11-25(22)21(26)18-6-8-20(9-7-18)31(27,28)24-12-14-29-15-13-24/h2-9H,10-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HILGPLKTQXPFQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














